molecular formula C63H87N13O19S2 B1679299 Pentetreotide CAS No. 138661-02-6

Pentetreotide

Cat. No. B1679299
M. Wt: 1394.6 g/mol
InChI Key: CNLWNYCFDMAZCB-HUVROIHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentetreotide is a somatostatin receptor inhibitor . It is available in a kit with Indium-111 and used as a contrast agent in the visualization of somatostatin receptor-positive neuroendocrine tumors . It is commercially available as OctreoScan® .


Synthesis Analysis

Pentetreotide is a synthetic somatostatin analogue that binds to somatostatin receptors, which are found in high concentrations on the surface of neuroendocrine tumor cells . In the 111In-pentetreotide molecule, the biologically active ring of octreotide remains intact and a DTPA molecule is covalently coupled to the D-phenylalanine group so that it can be labelled with 111In .


Molecular Structure Analysis

The molecular formula of Pentetreotide is C63H84InN13O19S2 . The InChIKey is ONJXCGCIKIYAPL-MLRSDOHDSA-K .


Chemical Reactions Analysis

Pentetreotide is a SSTR antagonist and a Single-photon emission-computed tomography (SPECT) enhancer .

Scientific Research Applications

Diagnostic Imaging in Neuroendocrine Tumors

Pentetreotide, often used in the form of -pentetreotide, is a significant diagnostic tool in nuclear medicine, especially for neuroendocrine tumors. It is valuable for localizing primary tumors that express somatostatin receptors, staging secondary tumor spread, and identifying patients who may benefit from therapy with unlabelled or radiolabeled octreotide (Bae, 1999).

Use in Therapy for Disseminated Neuroendocrine Tumors

High-activity -pentetreotide therapy has been explored for treating patients with disseminated neuroendocrine tumors. This form of treatment shows promise, especially in terms of progression-free survival and overall survival without significant toxicity (Buscombe, Caplin, & Hilson, 2003).

Radiotherapy Applications

Pentetreotide can be radiolabeled, creating products like In-pentetreotide for radiotherapy applications. Its high labeling yield, good stability, and effective biological properties make it suitable for imaging somatostatin receptor-positive tumors (Du Yanrong, 1999).

Enhancing Tumor Localization Techniques

In the context of gastroenteropancreatic neuroendocrine tumors, combining In-pentetreotide imaging with bone scintigrams improves the precision in localizing tumors, especially significant during surgery planning (Le Duc-Pennec et al., 2003).

Expanding Clinical Utilization in Non-Oncological Diseases

Pentetreotide's role extends beyond oncology. It shows potential in localizing non-somatostatin receptor-related disease sites, such as in inflammatory diseases, by targeting activated immunological cells and over-expressed somatostatin receptors in these conditions (Bhanat et al., 2018).

Assessing Somatostatin Receptor Density

Pentetreotide can be used to evaluate the density of somatostatin receptors in tumors, providing insights into the tumor's cellular differentiation. This can be particularly relevant in neuroendocrine pathology, where receptor density correlates with cellular differentiation (Imperiale et al., 2006).

Comparative Diagnostic Sensitivity

In comparing diagnostic sensitivity and quantitative indices, studies have shown that In-pentetreotide SPECT/CT has significant diagnostic value but might be less sensitive compared to newer techniques like 68Ga-DOTATOC PET/CT in detecting neuroendocrine tumors (Lee et al., 2015).

Radiation Dosimetry

Research on radiation dosimetry for In-pentetreotide provides essential data for evaluating the safety of this radiopharmaceutical in clinical settings (Stabin et al., 1997).

Safety And Hazards

Pentetreotide should be handled with care to avoid contact with skin and eyes . It should be used only by trained individuals in conformance with the requirements of applicable regulations . Radioactive materials in the US are not subject to OSHA regulations .

Future Directions

One hundred eighty millicurie (180-mCi) doses of 111In-pentetreotide are well tolerated and are an effective therapy in some subjects with somatostatin receptor-expressing tumors . The maximal tolerated dose of 111In-pentetreotide and the optimal dosing schedules remain to be determined .

properties

IUPAC Name

2-[2-[[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H87N13O19S2/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)/t37-,38-,44+,45-,46+,47-,48-,49+,50+,56+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLWNYCFDMAZCB-HUVROIHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H87N13O19S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1394.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentetreotide

CAS RN

138661-02-6
Record name Pentetreotide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138661026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentetreotide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PENTETREOTIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G083B71P98
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentetreotide
Reactant of Route 2
Pentetreotide
Reactant of Route 3
Pentetreotide
Reactant of Route 4
Pentetreotide
Reactant of Route 5
Pentetreotide
Reactant of Route 6
Pentetreotide

Citations

For This Compound
8,550
Citations
LB Anthony, EA Woltering, GD Espenan… - Seminars in nuclear …, 2002 - Elsevier
… Indium-111-pentetreotide, an sst 2 preferring somatostatin analogue with gamma and … tolerability of therapeutic doses of 111 In-pentetreotide in patients with GEP tumors. GEP tumor …
Number of citations: 351 www.sciencedirect.com
E Bombardieri, V Ambrosini, C Aktolun… - European journal of …, 2010 - Springer
This document provides general information about somatostatin receptor scintigraphy with 111 In-pentetreotide. This guideline should not be regarded as the only approach to visualise …
Number of citations: 189 link.springer.com
JR Buscombe, ME Caplin… - Journal of Nuclear …, 2003 - Soc Nuclear Med
High-activity 111 In-pentetreotide has been used to treat patients with disseminated neuroendocrine tumors. There is, however, little information related to the efficacy of this agent …
Number of citations: 182 jnm.snmjournals.org
E Bombardieri, C Aktolun, RP Baum… - European journal of …, 2003 - Springer
Aim The aim of this document is to provide general information about somatostatin receptor scintigraphy with 111 In-pentetreotide, a [111 In-DTPA-d-Phe-] conjugate of octreotide that …
Number of citations: 47 link.springer.com
S Van Binnebeek, B Vanbilloen, K Baete… - European …, 2016 - Springer
… on PET as 111 In-pentetreotide SPECT-images are intrinsically not corrected for attenuation and (c) because we did not perform a blind scoring of the 111 In-pentetreotide scans, but we …
Number of citations: 103 link.springer.com
A Asnacios, F Courbon, P Rochaix, E Bauvin… - Journal of Clinical …, 2008 - ascopubs.org
… We demonstrate the prognostic value of 111 In-pentetreotide scintigraphy in well-differentiated malignant endocrine tumors. In these tumors, sst2 somatostatin receptor expression …
Number of citations: 127 ascopubs.org
KK Wong, JM Cahill, KA Frey, AM Avram - Academic radiology, 2010 - Elsevier
… diagnostic value of 111 In pentetreotide SPECT/CT imaging … years) who underwent 111 In pentetreotide planar, SPECT, and … RESULTS: In 55 of 89 lesions (61.8%), 111 In pentetreotide …
Number of citations: 72 www.sciencedirect.com
ES Delpassand, J Sims-Mourtada, H Saso… - Cancer biotherapy & …, 2008 - liebertpub.com
… -pentetreotide in patients with neuroendocrine tumors. Thirty-two patients with pentetreotide-… These results show that high-activity 111In-pentetreotide therapy is effective in patients with …
Number of citations: 63 www.liebertpub.com
JO Olsen, RV Pozderac, G Hinkle, T Hill… - Seminars in nuclear …, 1995 - Elsevier
Somatostatin, a naturally occurring 14-amino acid peptide, can be thought of as an anti-growth hormone and functional down-regulator of sensitive tissue. Most neuroendocrine tumors …
Number of citations: 131 www.sciencedirect.com
DJ Kwekkeboom, EP Krenning, K Scheidhauer… - …, 2009 - karger.com
… the results of somatostatin receptor scintigraphy with 111In-pentetreotide. It is not this guideline’s … state of the art SRI with 111In-pentetreotide and these newer PET imaging methods are …
Number of citations: 184 karger.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.